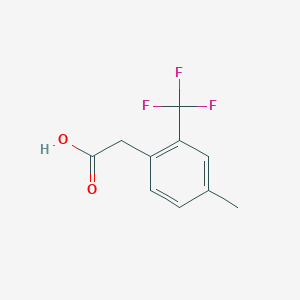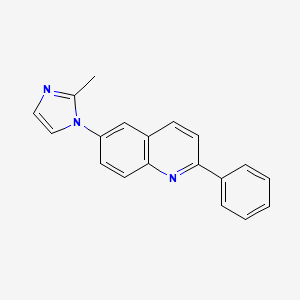
4-Methyl-2-(trifluoromethyl)phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H9F3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzotrifluoride and acetic acid derivatives.
Grignard Reaction: One common method involves the Grignard reaction, where 4-methylbenzotrifluoride is reacted with magnesium in the presence of an organic solvent to form the Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to introduce the carboxyl group, forming the desired phenylacetic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by carboxylation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
4-Methyl-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
4-Methyl-2-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the methyl group at the 4-position.
2-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the methyl group at the 4-position.
4-Methylphenylacetic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-Methyl-2-(trifluoromethyl)phenylacetic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties
属性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC 名称 |
2-[4-methyl-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)8(4-6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
InChI 键 |
KTFXIRNWUDDQKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)



![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)
![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)


